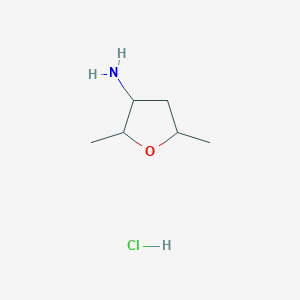
2,5-Dimethyloxolan-3-amine hydrochloride
概要
説明
2,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two methyl groups attached to the 2 and 5 positions of the ring, an amine group attached to the 3 position, and a hydrochloride group .科学的研究の応用
Metal Chelates in Medical Research
- A study by Hahn and Rupprecht (1991) discusses the preparation of a tricatechol ligand capable of reducing and complexing with 99mTc, a radioisotope used in medical imaging. This ligand is synthesized using a compound closely related to 2,5-Dimethyloxolan-3-amine hydrochloride, highlighting its potential in medical imaging applications (Hahn & Rupprecht, 1991).
High-Pressure Reactions
- Research by Taguchi et al. (1988) explored the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure, leading to the formation of various compounds. This study illustrates the chemical reactivity of compounds structurally similar to this compound under specific conditions (Taguchi et al., 1988).
Synthetic Applications in Chemistry
- The synthesis and study of various chemical compounds, such as N-amino-3,5-dimethylpyridinium chloride, as reported by Palenik et al. (1990), involve steps and reagents that are similar to those used in the handling of this compound. This points to its relevance in synthetic chemistry (Palenik et al., 1990).
Novel Chiral Palladacycle Development
- A 2014 study by Yap et al. describes the development of a novel chiral palladacycle using an amine ligand synthesized from a compound structurally related to this compound. This research highlights its potential use in asymmetric synthesis and catalysis (Yap et al., 2014).
Microwave-Assisted Protection of Amines
- Walia et al. (2013) conducted research on the microwave-assisted protection of primary amines as 2,5-dimethylpyrroles, which are structurally related to this compound. This study is relevant to the field of organic synthesis, particularly in the protection and deprotection of amine groups (Walia et al., 2013).
作用機序
Target of Action
The primary targets of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that it may interact with a variety of biological targets depending on the specific context of the research.
Mode of Action
The mode of action of This compound , suggesting that it may interact with its targets through chemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by This compound , indicating that it may influence a variety of biochemical pathways depending on the specific context of the research.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound . Therefore, its impact on bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of This compound , suggesting that it may have diverse effects depending on the specific context of the research.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound , suggesting that its action may be influenced by a variety of environmental factors depending on the specific context of the research.
特性
IUPAC Name |
2,5-dimethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-3-6(7)5(2)8-4;/h4-6H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXFJHAKXSCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
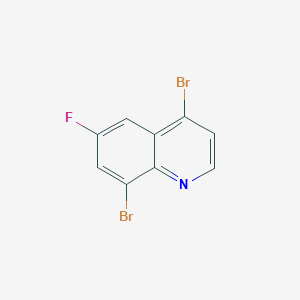
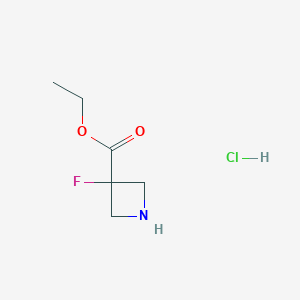
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)

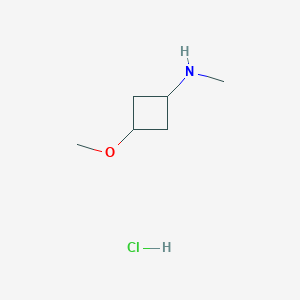

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)

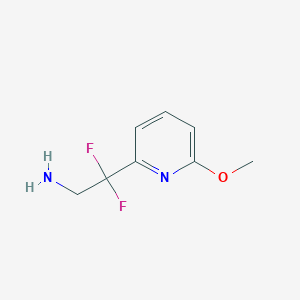
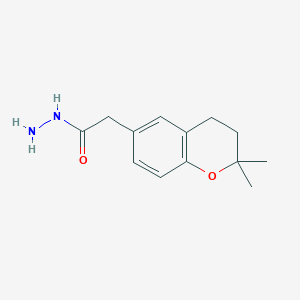

![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)
